molecular formula C8H15Cl2N3 B1525019 N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride CAS No. 1311316-96-7

N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride

Cat. No.: B1525019
CAS No.: 1311316-96-7
M. Wt: 224.13 g/mol
InChI Key: BVPIEWLVLGRNBK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for this compound is N~1~-(6-methylpyridin-2-yl)ethane-1,2-diamine dihydrochloride . This nomenclature reflects its structural features:

  • A pyridine ring substituted with a methyl group at position 6.
  • An ethylenediamine chain (ethane-1,2-diamine) attached to the pyridine nitrogen at position 2.
  • Two hydrochloride counterions, indicating its salt form.

The numbering of the pyridine ring follows IUPAC rules, with the nitrogen atom at position 1. The ethylenediamine moiety is designated as a substituent on the pyridine nitrogen, with the primary and secondary amine groups forming part of the diamine chain.

CAS Registry Numbers and Synonyms

The compound is registered under CAS 1311316-96-7 . Common synonyms include:

  • N-(2-Aminoethyl)-6-methylpyridin-2-amine dihydrochloride
  • N~1~-(6-Methylpyridin-2-yl)ethane-1,2-diamine dihydrochloride
  • 6-Methyl-2-(2-aminoethylamino)pyridine dihydrochloride.

A summary of its chemical identity is provided in Table 1.

Table 1: Key Chemical Data

Property Value
Molecular Formula C₈H₁₅Cl₂N₃
Molecular Weight 224.13 g/mol
SMILES CC1=CC=CC(NCCN)=N1.Cl.Cl
InChI Key BVPIEWLVLGRNBK-UHFFFAOYSA-N
Purity (Commercial) ≥97%

Historical Context and Discovery

The synthesis of pyridine-derived amines, including N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride, emerged from advancements in ligand design for coordination chemistry. Early work on di(2-picolyl)amine (DPA) ligands in the mid-20th century laid the groundwork for modifying pyridylamine scaffolds. The dihydrochloride salt form likely originated from purification protocols, where hydrochloric acid was used to isolate the compound as a stable crystalline solid.

Modern synthetic routes often involve:

  • Alkylation of 6-methylpyridin-2-amine with 2-chloroethylamine under basic conditions.
  • Salt formation via treatment with hydrochloric acid.

These methods parallel strategies for related ligands, such as N,N,N′,N′-tetrakis[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine (tmpen), which share structural motifs.

Significance in Organic and Medicinal Chemistry

Ligand Design

The compound’s tridentate coordination capability (pyridine nitrogen and two amine groups) makes it valuable for constructing metal complexes. For example:

  • Nickel(II) complexes derived from similar ligands catalyze C–C bond-forming reactions, such as the Henry reaction.
  • Palladium complexes with pyridylamine ligands are active in cross-coupling reactions.

Medicinal Applications

While direct medicinal uses are not well-documented, structural analogs play roles in:

  • Metal-based therapeutics : Iron or zinc complexes for antimicrobial or anticancer activity.
  • Enzyme inhibition : Pyridylamine motifs target metalloenzymes like matrix metalloproteinases.

Catalysis

The compound’s ability to stabilize transition metals is exploited in heterogeneous catalysis. For instance, silica-supported nickel complexes facilitate pseudo-four-component reactions under green conditions.

Properties

IUPAC Name

N'-(6-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-7-3-2-4-8(11-7)10-6-5-9;;/h2-4H,5-6,9H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPIEWLVLGRNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is substituted with an aminoethyl group and a methyl group at the 6-position. Its molecular formula is C8H13N32HClC_8H_{13}N_3\cdot 2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications.

Biological Activity Overview

The compound exhibits significant biological activity due to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, making it a candidate for drug development and therapeutic applications. The following sections provide detailed insights into specific biological activities associated with this compound.

1. Enzyme Interaction

Research indicates that this compound can act as both an inhibitor and an activator of specific enzymes. This duality allows it to modulate metabolic pathways effectively. Studies have shown that compounds with similar structures often demonstrate enzyme inhibition, suggesting potential applications in enzyme mechanism studies and ligand-binding assays.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Derivatives of 2-aminopyridine, which share structural similarities with this compound, have shown promising antibacterial and antifungal activities. For instance, certain related compounds have demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains:

Compound Target Organism MIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent cytotoxicity against human leukemia cell lines:

Compound Cell Line IC50 (µM)
Compound DCEM-130.65
Compound EMDA-MB-2312.41

These results highlight the potential of this compound as a candidate for cancer therapy through further exploration of its cytotoxic mechanisms .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .
  • Cytotoxicity in Cancer Cells : Another study reported that certain pyridine derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for drug development .

Scientific Research Applications

The compound N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications primarily in medicinal chemistry, biochemistry, and material science, supported by relevant case studies and data.

Neurotransmitter Modulation

Research has indicated that compounds with a similar structure can act as selective inhibitors for nitric oxide synthase (nNOS), which is crucial in regulating neurotransmitter levels in the brain. For instance, derivatives of 2-aminopyridine have shown promising results in inhibiting nNOS with high potency and selectivity, which could lead to new treatments for neurological disorders .

Antimicrobial Agents

The compound has been explored for its antimicrobial properties. Studies have demonstrated that modifications to the pyridine ring can enhance activity against various bacterial strains. For example, a related compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential for development into new antibiotics .

Cancer Research

In cancer studies, compounds derived from pyridine structures have been investigated for their ability to inhibit tumor growth. The presence of an amino group allows for interactions with biological targets involved in cell proliferation and apoptosis. Preliminary studies indicate that this compound may exhibit similar anticancer properties, warranting further investigation .

Polymer Chemistry

The compound is utilized in synthesizing functional polymers that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has shown to improve the material's resistance to environmental degradation, making it suitable for durable applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound serves as a building block for creating nanoscale materials with specific functionalities. Its ability to form stable complexes with metal ions has been leveraged to develop nanosensors and catalysts .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated significant reduction in cell death when treated with the compound, highlighting its potential application in neurodegenerative disease therapies .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of modified pyridine derivatives against Staphylococcus aureus. The results showed that specific structural modifications enhanced the antibacterial activity significantly compared to standard antibiotics, suggesting a viable path for new drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Salt Form Key Properties/Applications Reference
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride Pyridine 6-methyl, 2-aminoethyl Dihydrochloride High water solubility; potential use in coordination chemistry or drug design (inference from cyclam analogs) -
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride Pyridine 6-piperidin-3-yl, N,N-dimethyl Hydrochloride Likely lower solubility than dihydrochloride; structural similarity suggests CNS-targeting potential
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate Nitroimidazole 2-methyl, 5-nitro, 2-aminoethyl Dihydrochloride monohydrate Antimicrobial applications (nitroimidazole core); distinct heterocycle imparts redox activity
Cyclam derivatives with N-(2-aminoethyl)propane-1,3-diamine Macrocyclic cyclam Aminoethyl-polyamine pendant arms Varied Anti-HIV-1 activity demonstrated; highlights role of aminoethyl groups in bioactivity
Polyamide nucleic acids (PNA) with aminoethylglycyl units Peptide-like backbone Thymine-linked aminoethylglycyl N/A DNA/RNA hybridization; backbone rigidity differs from pyridine-based compounds

Key Observations:

Core Structure Influence :

  • Pyridine-based compounds (e.g., the target compound and ) exhibit planar aromaticity, favoring π-π interactions in drug-receptor binding. In contrast, nitroimidazoles () and PNAs () rely on redox activity or hybridization for function.
  • Macrocycles like cyclam () provide metal-chelating properties, whereas the target compound’s simpler structure may prioritize solubility and synthetic accessibility.

Substituent Effects: The 6-methyl group in the target compound may sterically hinder interactions compared to the 6-piperidinyl group in , which introduces conformational flexibility. Aminoethyl side chains enhance water solubility and metal coordination (e.g., in cyclam derivatives ), suggesting similar utility for the target compound.

Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for in vitro assays or parenteral formulations.

Biological Activity: Cyclam derivatives with aminoethyl-polyamine arms show anti-HIV-1 activity , implying that the target compound’s aminoethyl group could be explored for antiviral or antimicrobial applications. Nitroimidazole analogs () highlight the importance of heterocycle choice in dictating mechanistic pathways (e.g., nitroreductase activation).

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride to minimize impurities?

  • Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry, temperature, and purification steps. For example, analogous dihydrochloride compounds (e.g., 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine dihydrochloride) are synthesized via refluxing precursors like chlorinated pyridazines with amine derivatives in n-butanol, followed by acidification with HCl to precipitate the dihydrochloride salt . Copper powder may be used to catalyze coupling reactions, and impurities are minimized via recrystallization from water-methanol mixtures. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves proton environments (e.g., methyl groups on pyridine, aminoethyl chain) and confirms quaternary carbons.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions).
  • FT-IR : Identifies NH/CH stretches (e.g., amine N-H at ~3300 cm⁻¹) and pyridine ring vibrations.
  • Elemental Analysis : Confirms C, H, N, and Cl content.
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks via SHELX refinement .

Q. How does the dihydrochloride form influence solubility and stability under different storage conditions?

  • Methodological Answer : The dihydrochloride salt enhances water solubility due to ionic interactions but may reduce stability in humid environments. Thermal stability can be assessed via TGA-DSC (e.g., sharp decomposition above 300°C observed in similar aminoethyl derivatives) . Storage recommendations include desiccated conditions at -20°C, with periodic stability checks via HPLC to detect hydrolysis or oxidation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride

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